

solubility of Oxacyclododecan-2-one in organic solvents

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Compound of Interest

Compound Name: Oxacyclododecan-2-one

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An In-depth Technical Guide: The Solubility of **Oxacyclododecan-2-one** in Organic Solvents for Pharmaceutical Research and Development

Abstract

Oxacyclododecan-2-one, a 12-membered macrocyclic lactone also known as 11-undecanolide, is a compound of increasing interest in pharmaceutical and chemical research, with demonstrated applications ranging from building block synthesis to potential antimicrobial and anticancer activities.^{[1][2]} The successful application of this compound in crystallization, formulation, and reaction chemistry is fundamentally governed by its solubility in organic solvents. This technical guide provides a comprehensive overview of the theoretical principles of solid-liquid equilibrium, a detailed methodology for the experimental determination of solubility, and a discussion of the practical implications for researchers, scientists, and drug development professionals. While extensive quantitative solubility data for **Oxacyclododecan-2-one** in a broad range of organic solvents is not widely published, this guide equips researchers with the foundational knowledge and practical protocols necessary to determine this critical parameter.

Introduction to Oxacyclododecan-2-one

Oxacyclododecan-2-one is a macrocyclic ester characterized by an eleven-carbon chain and an ester functional group within a twelve-membered ring. Its structure imparts a unique combination of lipophilicity from the long alkyl chain and moderate polarity from the ester moiety, which dictates its interaction with various solvents.

Table 1: Physicochemical Properties of **Oxacyclododecan-2-one**

Property	Value	Source(s)
CAS Number	1725-03-7	[3]
Molecular Formula	C ₁₁ H ₂₀ O ₂	[3]
Molecular Weight	184.28 g/mol	[3]
Synonyms	11-Undecanolide, 1-Oxa-2-cyclododecanone	
Form	Liquid	
Melting Point	2-3 °C	[3]
Boiling Point	124-126 °C (at 13 mmHg)	[3]
Density	0.992 g/mL (at 25 °C)	[3]

The compound serves as a key precursor in chemical synthesis, for instance, in the preparation of 11-hydroxyundecanoic acid and in anionic ring-opening polymerization reactions.[2] Its presence in natural products and its emerging biological activities further underscore the need for a thorough understanding of its solubility characteristics for effective use in pharmaceutical research.[1][2]

Theoretical Principles of Solid-Liquid Equilibrium (SLE)

The solubility of a solid compound in a liquid solvent is a state of thermodynamic equilibrium where the rate of dissolution of the solid equals the rate of precipitation from the solution.[4] This equilibrium is governed by the principle that the fugacity (a measure of chemical potential) of the solute is identical in both the solid and liquid phases.[4] For practical applications, especially in pharmaceutical development, thermodynamic models are indispensable for predicting and correlating solubility, which can significantly reduce the experimental burden and improve the efficiency of process design.[5][6]

The Role of Activity Coefficients

In an ideal solution, solubility can be predicted from the melting properties of the solute. However, most real-world systems, particularly those involving organic molecules, exhibit non-ideal behavior due to differing intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. To account for these deviations, activity coefficient models are used. [4][7] The fundamental equation for solid-liquid equilibrium (SLE) incorporates the activity coefficient (γ) to correct for this non-ideality.[4]

Predictive Thermodynamic Models

Several activity coefficient models are frequently applied in chemical engineering and pharmaceutical sciences to calculate phase equilibria:[7]

- NRTL (Non-Random Two-Liquids) Model: This is a local composition model that is highly effective for describing phase equilibria in a wide variety of chemical systems.[6][7]
- UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that estimates activity coefficients based on the functional groups present in the molecules, making it a powerful predictive tool when experimental data is scarce.[7][8]
- NRTL-SAC and COSMO-SAC: These are segment-based activity coefficient models that are particularly useful in the pharmaceutical industry for screening solvents and predicting the solubility of new molecular entities with minimal experimental input.[6][8]

The application of these models allows researchers to predict solubility behavior, screen for optimal solvents, and optimize processes like crystallization with greater efficiency.[5]

Experimental Determination of Solubility

The "gold standard" for determining thermodynamic equilibrium solubility is the Saturation Shake-Flask Method.[9][10] This method is reliable and widely used due to its straightforward approach to achieving and measuring the equilibrium state.[9]

Detailed Protocol: Saturation Shake-Flask Method

This protocol describes the steps to reliably measure the solubility of **Oxacyclododecan-2-one** in a given organic solvent.

Causality Behind Choices:

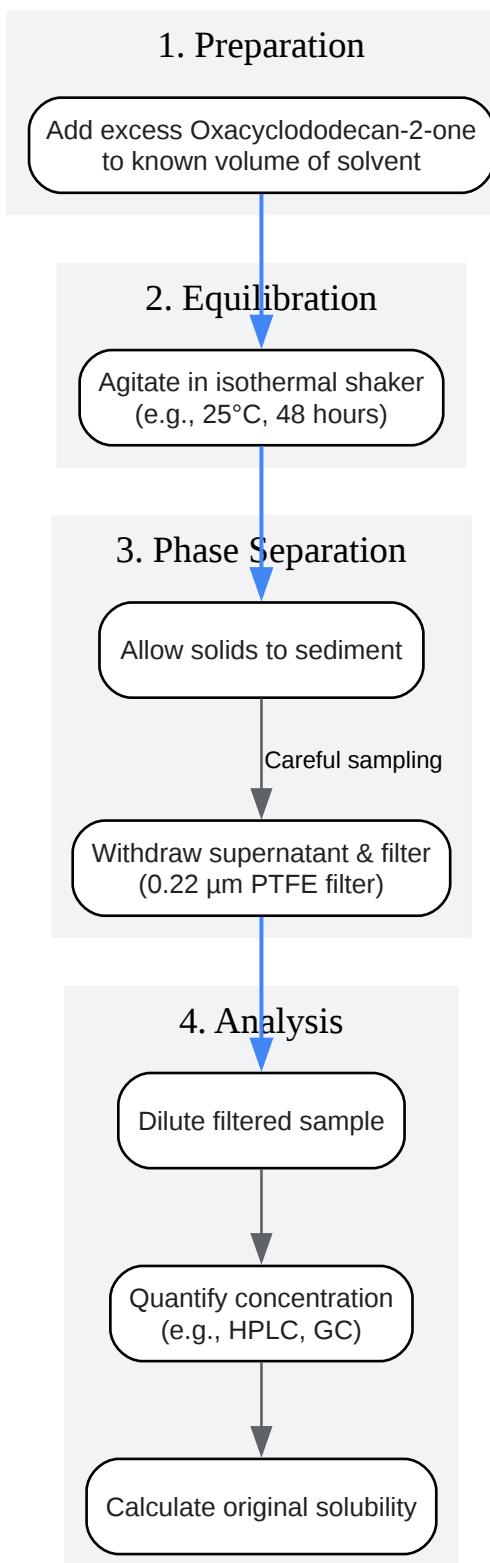
- Excess Solid: Adding a clear excess of the solid ensures that the final solution is genuinely saturated and that equilibrium is maintained even with minor temperature fluctuations.[9][11]
- Equilibration Time: Agitation for an extended period (24-72 hours) is critical to ensure the system reaches true thermodynamic equilibrium. This is especially important for macrocyclic compounds which may have slower dissolution kinetics.[12]
- Temperature Control: Solubility is highly temperature-dependent. Precise temperature control (e.g., ± 0.5 °C) is paramount for reproducible results.[11]
- Phase Separation: Filtration through a sub-micron filter (e.g., 0.22 μ m PTFE for organic solvents) is essential to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

Step-by-Step Methodology:

- Preparation: Add an excess amount of **Oxacyclododecan-2-one** to a known volume or mass of the selected organic solvent in a sealed vial or flask. A visible amount of undissolved solid should remain at the bottom.
- Equilibration: Place the sealed container in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the suspension at a constant rate (e.g., 100-150 rpm) for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[11]
- Sedimentation: After the equilibration period, allow the vials to rest in the isothermal bath for several hours to allow undissolved solids to sediment.[9]
- Sampling & Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.22 μ m PTFE) into a pre-weighed volumetric flask or analysis vial. This step must be performed quickly to avoid temperature changes that could cause precipitation.
- Quantification:
 - Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

- Analyze the concentration of **Oxacyclododecan-2-one** in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection, or Gas Chromatography (GC) with a Flame Ionization Detector (FID). .
- Calculation: Calculate the original solubility by accounting for the dilution factor. Express the result in appropriate units (e.g., mg/mL, mol/L, or mole fraction).

Experimental Workflow Diagram

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Caption: Workflow for the Saturation Shake-Flask Solubility Method.

Solubility Profile of Oxacyclododecan-2-one

A comprehensive, publicly available dataset detailing the quantitative solubility of **Oxacyclododecan-2-one** across a wide array of organic solvents is limited. However, based on its chemical structure and available qualitative information, a general profile can be inferred.

Table 2: Known and Inferred Solubility of **Oxacyclododecan-2-one**

Solvent	Type	Expected/Known Solubility	Source
Water	Highly Polar Protic	Very Low (Est: 13.87 mg/L at 25°C)	[13]
Alcohols (e.g., Ethanol, Methanol)	Polar Protic	Soluble	[13]
Acetone, Acetonitrile	Polar Aprotic	Expected to be soluble	-
Dichloromethane, Chloroform	Halogenated	Expected to be highly soluble	-
Toluene, Hexane	Nonpolar	Expected to be highly soluble	-

The high solubility in alcohol is explicitly noted.[13] The large, nonpolar 11-carbon ring structure suggests strong van der Waals interactions, predicting high solubility in nonpolar solvents like hexane and toluene. The polar ester group allows for dipole-dipole interactions, suggesting good solubility in polar aprotic solvents (e.g., acetone) and polar protic solvents (e.g., alcohols).

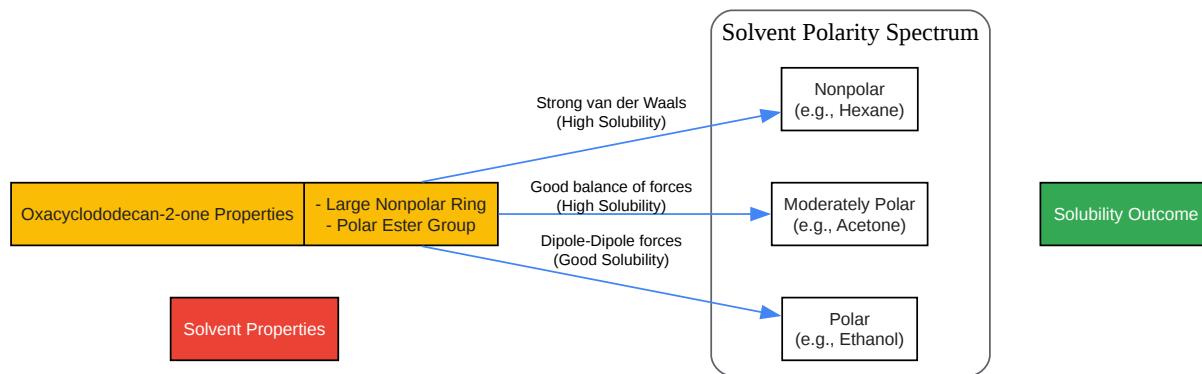
Discussion and Practical Implications

The solubility data, whether experimentally determined or predicted via models, is critical for several stages of research and development.

- **Process Chemistry & Purification:** Knowledge of solubility in various solvents at different temperatures is essential for developing efficient crystallization and purification protocols. A

solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures is an ideal candidate for recrystallization.

- Pharmaceutical Formulation: For preclinical in vitro and in vivo studies, developing a suitable formulation is key. Solubility data guides the selection of appropriate solvent systems or co-solvents to achieve the desired concentration for dosing solutions.[9]
- Analytical Method Development: Choosing the right diluent for creating analytical standards and samples for techniques like HPLC or GC requires knowing which solvents will fully dissolve the compound at the desired concentrations.



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Caption: Factors influencing **Oxacyclododecan-2-one** solubility.

Conclusion

While a pre-existing, exhaustive database on the solubility of **Oxacyclododecan-2-one** in organic solvents is not readily available, this guide provides the essential theoretical framework and a robust, validated experimental protocol for its determination. By understanding the principles of solid-liquid equilibrium and applying the shake-flask method, researchers can generate the reliable, high-quality solubility data needed to advance their work. This data is a cornerstone for informed decision-making in process development, formulation science, and

analytical chemistry, ultimately enabling the full potential of this versatile macrocycle to be realized in pharmaceutical and chemical applications.

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